molecular formula C14H23ClN2 B2429836 1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride CAS No. 84418-45-1

1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride

Cat. No.: B2429836
CAS No.: 84418-45-1
M. Wt: 254.8
InChI Key: WJDNKELXXNAINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride is a chemical compound with the molecular formula C14H23ClN2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride typically involves the reaction of 4-(propan-2-yl)benzyl chloride with piperazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of various chemical products and as a reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-{[4-(Propan-2-yl)phenyl]methyl}piperazine: The free base form of the compound.

    4-(Propan-2-yl)benzyl chloride: A precursor used in the synthesis of the compound.

    Piperazine: The parent compound from which 1-{[4-(Propan-2-yl)phenyl]methyl}piperazine hydrochloride is derived.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-propan-2-ylphenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-12(2)14-5-3-13(4-6-14)11-16-9-7-15-8-10-16;/h3-6,12,15H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDNKELXXNAINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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